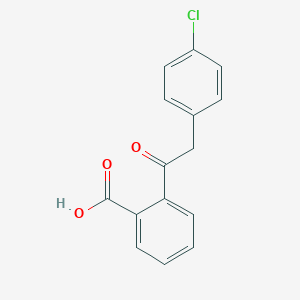

2-((4-Chlorophenyl)acetyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)acetyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)15(18)19/h1-8H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSINYHJZLINDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201342 | |

| Record name | 2-((4-Chlorophenyl)acetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53242-76-5 | |

| Record name | 2-[2-(4-Chlorophenyl)acetyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53242-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((4-Chlorophenyl)acetyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053242765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-Chlorophenyl)acetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-chlorophenyl)acetyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-CHLOROPHENYL)ACETYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I72UN2JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-Chlorophenyl)acetyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid, also known as Azelastine Impurity C, is a chemical compound of interest in the fields of medicinal chemistry and drug development.[1][2] Its structural relationship to known anti-inflammatory agents and its role as a process impurity in the synthesis of the antihistamine Azelastine underscore the importance of a thorough understanding of its chemical and physical properties. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, a plausible synthetic route, and a hypothesized mechanism of its potential anti-inflammatory action.

Chemical and Physical Properties

2-((4-Chlorophenyl)acetyl)benzoic acid is a white to off-white crystalline solid.[1] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water.[3]

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 2-[2-(4-chlorophenyl)acetyl]benzoic acid | [4] |

| CAS Number | 53242-76-5 | [4] |

| Molecular Formula | C₁₅H₁₁ClO₃ | [4] |

| Molecular Weight | 274.70 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 137-141 °C | |

| Boiling Point | 456.8 °C (Predicted) | [5] |

| Density | 1.332 g/cm³ (Predicted) | [6] |

| Flash Point | 230.1 °C | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Synthesis and Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid is not available in a single public source, a plausible synthetic route can be constructed from available information. The synthesis generally involves the reaction of a substituted phthalic anhydride with a chlorophenylacetic acid derivative.

Plausible Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid.

References

- 1. CAS 53242-76-5: 2-[2-(4-Chlorophenyl)acetyl]benzoic acid [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 2-((4-Chlorophenyl)acetyl)benzoic acid - Safety Data Sheet [chemicalbook.com]

- 4. 2-((4-Chlorophenyl)acetyl)benzoic acid | C15H11ClO3 | CID 104451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Chlorophenyl-acetyl)benzoic acid | 53242-76-5 | FC151136 [biosynth.com]

- 6. echemi.com [echemi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-((4-Chlorophenyl)acetyl)benzoic Acid

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structure elucidation of 2-((4-Chlorophenyl)acetyl)benzoic acid. This compound, a known impurity of the second-generation antihistamine and mast cell stabilizer Azelastine, is of significant interest in pharmaceutical quality control and drug safety assessment. This document outlines the key analytical techniques and experimental protocols required for its unambiguous identification and characterization.

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid (C₁₅H₁₁ClO₃, Molar Mass: 274.70 g/mol , CAS: 53242-76-5) is a benzoic acid derivative that plays a critical role as a process-related impurity in the synthesis of Azelastine.[1][2] Its presence and concentration in the final active pharmaceutical ingredient (API) must be carefully monitored to ensure the safety and efficacy of the drug product. This guide details the spectroscopic and synthetic methodologies integral to its structural confirmation.

Physicochemical Properties

The compound typically presents as a white to off-white crystalline solid with a melting point in the range of 142-144 °C. It is generally soluble in organic solvents.

Spectroscopic Data for Structure Elucidation

The structural framework of 2-((4-Chlorophenyl)acetyl)benzoic acid can be definitively established through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.5 (assumed) | Singlet | 1H | -COOH |

| 7.95 | Doublet | 1H | Ar-H |

| 7.86 | Triplet of doublets | 1H | Ar-H |

| 7.80 | Triplet of doublets | 1H | Ar-H |

| 7.35 | Singlet | 4H | Ar-H (chlorophenyl) |

| 4.32 | Singlet | 2H | -CH₂- |

Solvent: Assumed to be DMSO-d₆ based on common practice for similar compounds.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 197.0 (predicted) | C=O (ketone) |

| 168.0 (predicted) | C=O (acid) |

| 144.5 | Ar-C |

| 137.0 | Ar-C |

| 133.2 | Ar-CH |

| 131.1 | Ar-C |

| 130.6 | Ar-CH |

| 128.4 | Ar-CH |

| 128.0 | Ar-C |

| 127.3 | Ar-C |

| 126.6 | Ar-CH |

| 125.2 | Ar-CH |

| 45.0 (predicted) | -CH₂- |

Note: Some values are predicted based on typical chemical shifts for the functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3441 | Strong, Broad | O-H stretch (carboxylic acid) |

| 2962, 2931, 2846 | Medium | C-H stretch (aromatic and aliphatic) |

| 1680 (predicted) | Strong | C=O stretch (ketone) |

| 1636 | Strong | C=O stretch (carboxylic acid) |

| 1588, 1493 | Medium | C=C stretch (aromatic) |

| 1350, 1334 | Medium | O-H bend (carboxylic acid) |

| 1090 (predicted) | Strong | C-Cl stretch |

| 775 | Strong | C-H bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The predicted fragmentation is outlined below.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 274/276 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |

| 257/259 | [M-OH]⁺ |

| 229/231 | [M-COOH]⁺ |

| 139/141 | [Cl-C₆H₄-CH₂]⁺ |

| 125 | [Cl-C₆H₄]⁺ |

| 105 | [C₆H₅-CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of 2-((4-Chlorophenyl)acetyl)benzoic Acid

A plausible synthetic route involves a Friedel-Crafts acylation reaction.

Protocol:

-

To a stirred suspension of phthalic anhydride (1.0 eq.) in chlorobenzene (solvent) at 0 °C, add anhydrous aluminum chloride (2.2 eq.) portion-wise.

-

Slowly add 4-chlorophenylacetyl chloride (1.0 eq.) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-((4-Chlorophenyl)acetyl)benzoic acid.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a potassium bromide (KBr) pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive or negative ion mode to confirm the exact mass and elemental composition.

Potential Biological Activity and Signaling Pathway

As an impurity of Azelastine, 2-((4-Chlorophenyl)acetyl)benzoic acid may exhibit some of the biological activities of the parent drug. Azelastine is known for its anti-inflammatory properties, which include H1 receptor antagonism and mast cell stabilization, leading to the inhibition of the release of inflammatory mediators. Furthermore, many benzoic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Caption: Potential anti-inflammatory mechanism.

Workflow for Structure Elucidation

The logical workflow for the structure elucidation of this compound is outlined below.

Caption: Workflow for structure elucidation.

Conclusion

The structural elucidation of 2-((4-Chlorophenyl)acetyl)benzoic acid is a critical step in ensuring the quality and safety of Azelastine-containing pharmaceutical products. This guide provides a robust framework for its synthesis and characterization, leveraging a combination of modern spectroscopic techniques and established chemical principles. The detailed data and protocols presented herein will serve as a valuable resource for analytical and medicinal chemists involved in drug development and quality assurance.

References

In-Depth Technical Guide: 2-((4-Chlorophenyl)acetyl)benzoic Acid (CAS 53242-76-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-((4-Chlorophenyl)acetyl)benzoic acid (CAS 53242-76-5), a compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities, presenting it in a structured format for easy reference and comparison.

Physicochemical Properties

2-((4-Chlorophenyl)acetyl)benzoic acid is a white to off-white crystalline solid.[1] Its core structure features a benzoic acid moiety substituted with a (4-chlorophenyl)acetyl group. This substitution pattern is crucial for its chemical reactivity and potential biological interactions.

| Property | Value | Source(s) |

| CAS Number | 53242-76-5 | [1][2] |

| Molecular Formula | C₁₅H₁₁ClO₃ | [1][2] |

| Molecular Weight | 274.7 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 142-144 °C | |

| Boiling Point | 456.8 °C | |

| Flash Point | 230.1 °C | |

| Solubility | Generally soluble in organic solvents; limited solubility in water. | [1] |

Synthesis and Purification

A common synthetic route to 2-((4-Chlorophenyl)acetyl)benzoic acid involves the reaction of p-chlorophenylacetic acid with phthalic anhydride.

Experimental Protocol: Synthesis

Materials:

-

p-Chlorophenylacetic acid

-

Phthalic anhydride

-

Anhydrous sodium acetate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid (20%)

-

Acetone

-

Ethyl acetate

Procedure:

-

A mixture of p-chlorophenylacetic acid, phthalic anhydride, and freshly fused anhydrous sodium acetate is heated to approximately 240-250 °C with continuous stirring for 3 hours. Water generated during the reaction is removed.

-

The hot reaction mixture is transferred to a heat-resistant container and allowed to cool.

-

Cold absolute ethanol is added to the solidified mass, and the mixture is heated to dissolve the solid.

-

The solution is cooled to induce crystallization, and the solid is collected by filtration, washed with absolute ethanol, and dried.

-

The dried solid is then refluxed in an aqueous sodium hydroxide solution for 4 hours.

-

After cooling, the solution is diluted with water and acidified to a pH of 2-3 with 20% hydrochloric acid, leading to the precipitation of the crude product.

-

The crude product is collected by filtration and dried.

-

Purification is achieved by dissolving the crude product in acetone, filtering off any insoluble material, and evaporating the acetone. The resulting residue is recrystallized from ethyl acetate to yield the final product.

Figure 1: Synthetic workflow for 2-((4-Chlorophenyl)acetyl)benzoic acid.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals corresponding to the aromatic protons of the two phenyl rings and the methylene protons of the acetyl group. ¹³C NMR would provide information on the number and types of carbon atoms present.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H stretch (broad), the carbonyl C=O stretches of the ketone and carboxylic acid, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.

Biological Activity and Potential Applications

2-((4-Chlorophenyl)acetyl)benzoic acid is primarily known as an impurity of Azelastine, an antihistamine medication.[3] However, some sources suggest its potential as an anti-inflammatory agent.[1]

The structural motif of a substituted benzoic acid is common in a class of drugs known as nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.

Given its structural similarity to some NSAIDs, it is plausible that 2-((4-Chlorophenyl)acetyl)benzoic acid could interact with the COX pathway. However, without specific experimental data, this remains a hypothesis.

Figure 2: Hypothesized anti-inflammatory mechanism of action.

Further research, including in vitro enzyme inhibition assays and in vivo models of inflammation, is necessary to validate these potential biological activities and elucidate the precise mechanism of action.

Conclusion

2-((4-Chlorophenyl)acetyl)benzoic acid is a readily synthesizable organic compound with potential, yet unconfirmed, anti-inflammatory properties. Its primary significance currently lies in its role as a process impurity in the manufacturing of the drug Azelastine. This technical guide has summarized the available information to aid researchers and drug development professionals in their understanding and future investigation of this compound. The lack of comprehensive publicly available analytical and pharmacological data highlights an opportunity for further research to fully characterize this molecule and explore its therapeutic potential.

References

Synthesis of 2-((4-Chlorophenyl)acetyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid is a chemical intermediate of significant interest in the pharmaceutical industry. It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably as an impurity of Azelastine, an antihistamine.[1][2] The structural features of this molecule, comprising a benzoic acid moiety linked to a 4-chlorophenylacetyl group, make it a versatile building block in medicinal chemistry.[3] This technical guide provides an in-depth overview of a primary synthesis route for 2-((4-Chlorophenyl)acetyl)benzoic acid, complete with a detailed experimental protocol, quantitative data, and process visualizations.

Core Synthesis Methodology

The principal and well-documented method for the synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid involves the condensation reaction of p-chlorophenylacetic acid with phthalic anhydride.[1][4] This reaction is typically carried out at a high temperature in the presence of a basic catalyst, such as freshly melted sodium acetate.[1][4] The reaction proceeds through the formation of an intermediate which, upon subsequent hydrolysis and work-up, yields the desired product.[4]

Reaction Scheme

References

A Comprehensive Technical Guide to 2-[2-(4-chlorophenyl)acetyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(4-chlorophenyl)acetyl]benzoic acid, a notable organic compound, holds significance in the pharmaceutical landscape, primarily as a known impurity of the antihistamine drug, Azelastine.[1][2] Its presence in Azelastine formulations necessitates rigorous analytical monitoring to ensure the safety and efficacy of the final drug product.[3] Beyond its role as an impurity, this compound is also explored in medicinal chemistry for its potential as an anti-inflammatory agent, owing to its structural features that include a benzoic acid moiety and a 4-chlorophenyl group.[4] This guide provides an in-depth overview of its chemical properties, synthesis, analytical determination, and potential biological relevance.

The internationally recognized IUPAC name for this compound is 2-[2-(4-chlorophenyl)acetyl]benzoic acid .[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of 2-[2-(4-chlorophenyl)acetyl]benzoic acid are summarized below. These data are crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-(4-chlorophenyl)acetyl]benzoic acid | [5][6] |

| CAS Number | 53242-76-5 | [1][2][4][7] |

| Molecular Formula | C₁₅H₁₁ClO₃ | [1][2][4][6][7] |

| Molecular Weight | 274.70 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline solid/powder | [4] |

| Melting Point | 142-144 °C | [5] |

| Boiling Point | 456.8 °C at 760 mmHg | [5][7] |

| Flash Point | 230.1 °C | [5][7] |

| Density | 1.332 g/cm³ | [5] |

| Solubility | Generally soluble in organic solvents; limited solubility in water | [4] |

| Synonyms | 2-((4-Chlorophenyl)acetyl)benzoic acid, Azelastine EP Impurity C, Chlorophenylacetylbenzoic Acid | [4][8] |

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹³C-NMR (100 MHz, DMSO-d₆) | δ (ppm): 24.8 (t), 32.0 (t), 33.0 (t), 37.1 (t), 46.8 (q), 53.6 (t), 55.3 (d), 58.3 (t), 125.2 (d), 126.6 (d), 127.3 (s), 128.0 (s), 128.4 (d), 130.6 (d), 131.1 (s), 133.2 (d), 137.0 (s), 144.5 (s), 157.2 (s) | [5] |

| Infrared (IR) (KBr) | ν (cm⁻¹): 3441, 2962, 2931, 2846, 2789, 1636, 1588, 1493, 1350, 1334, 775 | [5] |

Experimental Protocols

The synthesis and analytical determination of 2-[2-(4-chlorophenyl)acetyl]benzoic acid are critical for its use as a reference standard and for quality control in pharmaceutical manufacturing.

Synthesis Protocols

Several methods for the synthesis of 2-[2-(4-chlorophenyl)acetyl]benzoic acid have been reported. A common approach involves the reaction of p-chlorophenylacetic acid with phthalic anhydride.

Protocol 1: Synthesis from p-Chlorophenylacetic Acid and Phthalic Anhydride [5]

-

Reaction Setup: In a reaction kettle, combine p-chlorophenylacetic acid, phthalic anhydride, and freshly melted sodium acetate in appropriate molar ratios.

-

Heating: Rapidly heat the mixture to approximately 250 °C while continuously stirring.

-

Reaction Maintenance: Maintain the reaction temperature at 240-250 °C for 3 hours. Water generated during the reaction is removed.

-

Work-up:

-

Transfer the hot reaction mixture to an open, heat-resistant container.

-

Cool the mixture while stirring and add cold absolute ethanol.

-

Heat the mixture to dissolve the solid as much as possible, then cool and filter.

-

Wash the filter cake with absolute ethanol, filter again, and dry the solid.

-

-

Hydrolysis:

-

Dissolve the dried solid in an aqueous sodium hydroxide solution.

-

Stir the mixture under reflux conditions for 4 hours.

-

Cool the solution, dilute with water, and acidify to a pH of 2-3 with 20% hydrochloric acid.

-

-

Purification:

-

A solid or oily precipitate will form. Filter and dry the crude product.

-

Dissolve the crude product in acetone and filter off any insoluble material.

-

Evaporate the acetone.

-

Recrystallize the residue from ethyl acetate to obtain the final product.

-

The expected melting point of the purified product is 142-144 °C, with a reported yield of 80%.[5]

-

Analytical Methodology

As a known impurity in Azelastine nasal spray, a validated stability-indicating HPLC method is crucial for its quantification.

Protocol 2: Impurity Profiling by HPLC [9][10]

This protocol is for the simultaneous determination of Azelastine HCl, Fluticasone Propionate, and their impurities, including 2-[2-(4-chlorophenyl)acetyl]benzoic acid.

-

Chromatographic System:

-

Reagents:

-

Method Validation Parameters:

-

Specificity: The method should be able to resolve the impurity from the active pharmaceutical ingredients (APIs) and other impurities.

-

Linearity: A correlation coefficient of ≥0.999 is expected from the Limit of Quantitation (LOQ) to 150% of the standard concentration.[9]

-

Accuracy: Recovery should be within the range of 90-110%.[9]

-

Limits of Detection (LOD) and Quantitation (LOQ): These should be established to ensure the method's sensitivity.

-

-

Procedure:

-

Prepare standard solutions of 2-[2-(4-chlorophenyl)acetyl]benzoic acid and the APIs.

-

Prepare the sample solution from the Azelastine nasal spray product.

-

Inject the solutions into the HPLC system and record the chromatograms.

-

Quantify the amount of the impurity based on the peak area response compared to the standard.

-

Biological Activity and Potential Applications

While primarily documented as a pharmaceutical impurity, 2-[2-(4-chlorophenyl)acetyl]benzoic acid has been noted for its potential as an anti-inflammatory agent.[4] This is attributed to its structural similarity to other compounds known to inhibit enzymes involved in inflammatory pathways. The presence of the 4-chlorophenyl group is suggested to enhance its biological activity.[4]

However, detailed studies on its specific mechanism of action or its effects on signaling pathways are not extensively available in the reviewed literature. The anti-inflammatory activity of structurally related compounds, such as benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), has been studied, but these findings cannot be directly extrapolated.[11] Further research is warranted to fully elucidate the therapeutic potential and the specific biological targets of 2-[2-(4-chlorophenyl)acetyl]benzoic acid.

At present, no specific signaling pathways have been identified for this compound. Its primary role in drug development remains that of a process-related impurity that must be controlled to ensure the quality of Azelastine-containing products.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride | Sciety [sciety.org]

- 4. CAS 53242-76-5: 2-[2-(4-Chlorophenyl)acetyl]benzoic acid [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. 2-((4-Chlorophenyl)acetyl)benzoic acid | C15H11ClO3 | CID 104451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Chlorophenyl-acetyl)benzoic acid | 53242-76-5 | FC151136 [biosynth.com]

- 8. Azelastine EP Impurity C | 53242-76-5 | SynZeal [synzeal.com]

- 9. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-((4-Chlorophenyl)acetyl)benzoic acid

An In-depth Technical Guide to 2-((4-Chlorophenyl)acetyl)benzoic Acid

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid is an organic compound with significant relevance in the pharmaceutical industry, primarily recognized as a key intermediate and a known impurity in the synthesis of Azelastine.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its relationship within pharmaceutical manufacturing workflows. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of 2-((4-Chlorophenyl)acetyl)benzoic acid are summarized below. These characteristics are crucial for its handling, characterization, and application in synthetic chemistry.

Identifiers and Descriptors

| Identifier/Descriptor | Value |

| IUPAC Name | 2-[2-(4-chlorophenyl)acetyl]benzoic acid[4] |

| CAS Number | 53242-76-5[1][2][5][6][7][8][9] |

| Molecular Formula | C₁₅H₁₁ClO₃[1][2][5][8] |

| Synonyms | 2-(p-Chlorophenylacetyl)benzoic acid, Benzoic acid, 2-[2-(4-chlorophenyl)acetyl]-, Azelastine EP Impurity C[1][7][9][10][11][12] |

Physicochemical Data

A compilation of the key physicochemical data is presented in the following table, offering insights into the compound's behavior and characteristics.

| Property | Value |

| Molecular Weight | 274.70 g/mol [1][2][4][8] |

| Appearance | White to off-white crystalline solid/powder[1][5][7] |

| Melting Point | 137-141 °C[5][11], 142-144 °C[1][3] |

| Boiling Point | 456.8 °C at 760 mmHg[1][5][13] |

| Density | 1.332 g/cm³[1][5] |

| Solubility | Slightly soluble in DMSO and Methanol; Limited solubility in water.[5][7] |

| Flash Point | 230.1 °C[1][13] |

| pKa | 3.36 ± 0.36 (Predicted)[5] |

| XLogP3 | 3.0[1] |

| Topological Polar Surface Area | 54.4 Ų[1][4] |

Experimental Protocols

The following section details a common method for the synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid.

Synthesis of 2-((4-Chlorophenyl)acetyl)benzoic Acid

This protocol is based on the reaction of p-chlorophenylacetic acid with phthalic anhydride.[1][3]

Materials:

-

p-Chlorophenylacetic acid

-

Phthalic anhydride

-

Freshly melted sodium acetate

-

Absolute ethanol

-

Sodium hydroxide (NaOH) solution

-

20% Hydrochloric acid (HCl)

-

Acetone

-

Ethyl acetate

Procedure:

-

Combine p-chlorophenylacetic acid, phthalic anhydride, and freshly melted sodium acetate in a reaction vessel.[1][3]

-

Rapidly heat the mixture to approximately 250 °C while stirring. Maintain the reaction temperature at 240-250 °C for 3 hours. Water produced during the reaction should be continuously removed.[1][3]

-

Transfer the hot reaction mixture to an open, heat-resistant container and allow it to cool while stirring.

-

Add cold absolute ethanol to the cooled mixture and heat to dissolve the solid as much as possible.

-

Cool the solution to induce crystallization and then filter the mixture. Wash the collected solid with absolute ethanol and dry.

-

Add the dried solid to an aqueous solution of sodium hydroxide and stir under reflux for 4 hours.[3]

-

After cooling, dilute the mixture with water and acidify to a pH of 2-3 using 20% hydrochloric acid, which will cause a solid or oily substance to precipitate.[1][3]

-

Filter the precipitate and dry it to obtain the crude product.

-

Dissolve the crude product in acetone and filter off any insoluble materials.

-

Evaporate the acetone. Recrystallize the resulting residue from ethyl acetate to yield the purified 2-((4-Chlorophenyl)acetyl)benzoic acid.[1][3] An 80% yield is reported with a melting point of 142-144 °C.[1][3]

Caption: Workflow for the synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid.

Biological and Pharmaceutical Relevance

While primarily known as a process impurity, 2-((4-Chlorophenyl)acetyl)benzoic acid is noted for its connection to the antihistamine drug Azelastine and has been mentioned in the context of potential anti-inflammatory properties.[7]

Role as an Impurity of Azelastine

2-((4-Chlorophenyl)acetyl)benzoic acid is a well-documented impurity associated with the manufacturing of Azelastine.[2][3] Its presence must be monitored and controlled to ensure the purity and safety of the final active pharmaceutical ingredient (API). The relationship highlights the importance of robust analytical methods for its detection and quantification in drug substance and product release testing.

Caption: Logical relationship of the compound as an impurity in Azelastine synthesis.

Potential Biological Activity

Some sources suggest that 2-((4-Chlorophenyl)acetyl)benzoic acid may have potential applications as an anti-inflammatory agent, likely due to its structural motifs which are common in medicinal chemistry.[7] The presence of the 4-chlorophenyl group can enhance biological activity.[7] However, this compound is primarily handled as an intermediate or impurity, and extensive research into its therapeutic potential is not widely published. Further investigation would be required to substantiate these claims.

Safety Information

According to available safety data, 2-((4-Chlorophenyl)acetyl)benzoic acid is classified as harmful if swallowed.[1][4] It may also cause skin and eye irritation, and potentially respiratory irritation.[4][14] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. 2-((4-Chlorophenyl)acetyl)benzoic acid | 53242-76-5 [chemicalbook.com]

- 4. 2-((4-Chlorophenyl)acetyl)benzoic acid | C15H11ClO3 | CID 104451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 53242-76-5|2-(2-(4-Chlorophenyl)acetyl)benzoic acid|BLD Pharm [bldpharm.com]

- 7. CAS 53242-76-5: 2-[2-(4-Chlorophenyl)acetyl]benzoic acid [cymitquimica.com]

- 8. 2-((4-Chlorophenyl) acetyl) benzoic acid | Coral Drugs [coraldrugs.com]

- 9. 2-((4-Chlorophenyl)acetyl)benzoic acid - Safety Data Sheet [chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

- 11. 2-((4-Chlorophenyl)acetyl)benzoic acid | 53242-76-5 [chemicalbook.com]

- 12. 2-((4-CHLOROPHENYL)ACETYL)BENZOIC ACID [drugfuture.com]

- 13. 2-((4-Chlorophenyl)acetyl)benzoic acid | CAS#:53242-76-5 | Chemsrc [chemsrc.com]

- 14. 2-(2-(4-Chlorophenyl)acetyl)benzoic acid | 53242-76-5 [sigmaaldrich.com]

Technical Guide: Determination of the Molecular Weight of 2-((4-Chlorophenyl)acetyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular weight of 2-((4-Chlorophenyl)acetyl)benzoic acid, a compound of interest in pharmaceutical research, notably as an impurity of Azelastine.[1] The document outlines the theoretical calculation based on its molecular formula and standard atomic weights, presents the data in a structured format, and describes the experimental and computational methodologies for molecular weight determination.

Molecular Identity and Formula

2-((4-Chlorophenyl)acetyl)benzoic acid is an organic compound with the definitive molecular formula C₁₅H₁₁ClO₃ .[1][2][3][4] This formula is the cornerstone for calculating its exact molecular weight.

Theoretical Molecular Weight Calculation

The molecular weight (Mᵣ) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the elemental composition from the molecular formula and the standard atomic weights of the constituent elements as recognized by IUPAC.

The first step is to identify the number of atoms of each element and their respective standard atomic weights. The values used are the abridged standard atomic weights for carbon, hydrogen, oxygen, and chlorine.[5][6][7][8]

| Element | Symbol | Quantity of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 15 | 12.011 | 180.165 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 274.700 |

Note: Standard atomic weights are weighted averages of the naturally occurring isotopes of an element. For instance, the atomic weight of chlorine is approximately 35.45 g/mol due to the natural abundance of its two stable isotopes, ³⁵Cl and ³⁷Cl.[5][9][10]

Summing the contributions of each element yields the molecular weight of the compound.

Molecular Weight (Mᵣ) = (15 × 12.011) + (11 × 1.008) + (1 × 35.45) + (3 × 15.999) = 274.70 g/mol

The calculated molecular weight is 274.70 g/mol .[1][3]

Methodologies for Molecular Weight Determination

The determination of a compound's molecular weight is a fundamental analytical procedure. The following section details the theoretical calculation protocol and a standard experimental method.

-

Establish Molecular Formula: Determine the precise molecular formula of the compound (C₁₅H₁₁ClO₃) through methods like elemental analysis or high-resolution mass spectrometry.

-

Identify Constituent Elements: List all unique elements present in the formula (Carbon, Hydrogen, Chlorine, Oxygen).

-

Count Atoms: For each element, count the number of atoms as indicated by the subscripts in the formula.

-

Obtain Standard Atomic Weights: Use the most current, accepted standard atomic weight for each element from a reliable source such as the IUPAC Periodic Table.

-

Calculate Total Mass: For each element, multiply its atom count by its atomic weight.

-

Sum for Molecular Weight: Sum the total mass contributions from all elements to obtain the final molecular weight.

Mass spectrometry (MS) is the primary experimental technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

-

Sample Preparation: Dissolve a small quantity of 2-((4-Chlorophenyl)acetyl)benzoic acid in a suitable volatile solvent (e.g., methanol, acetonitrile) to create a dilute solution.

-

Ionization: Introduce the sample solution into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI), is typically used to ionize the molecule without causing significant fragmentation. In ESI, the molecule will typically be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the ionized molecule. For the [M-H]⁻ ion of 2-((4-Chlorophenyl)acetyl)benzoic acid, a peak would be expected at an m/z value of approximately 273.70. The molecular weight is then inferred directly from this measurement. High-resolution instruments can provide data with high mass accuracy, confirming the elemental composition.

Visualization of Workflow

The logical process for calculating the theoretical molecular weight can be visualized as a straightforward workflow.

Caption: Logical workflow for calculating theoretical molecular weight.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. 2-((4-Chlorophenyl) acetyl) benzoic acid | Coral Drugs [coraldrugs.com]

- 4. CAS 53242-76-5: 2-[2-(4-Chlorophenyl)acetyl]benzoic acid [cymitquimica.com]

- 5. Chlorine - Wikipedia [en.wikipedia.org]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic/Molar mass [westfield.ma.edu]

- 9. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 10. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 14. quora.com [quora.com]

- 15. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 16. m.youtube.com [m.youtube.com]

Technical Guide: Physicochemical Properties and Solubility Profile of 2-((4-Chlorophenyl)acetyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid is a chemical compound with the molecular formula C₁₅H₁₁ClO₃. It is recognized as a significant impurity in the synthesis of the second-generation antihistamine and anti-inflammatory drug, Azelastine. Given its relationship to a pharmacologically active agent, a thorough understanding of its physicochemical properties, particularly its solubility, is crucial for drug development, quality control, and formulation studies. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and an exploration of its potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of 2-((4-Chlorophenyl)acetyl)benzoic acid is presented in the table below. These parameters are essential for predicting its behavior in various solvent systems and biological environments.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClO₃ | --INVALID-LINK-- |

| Molar Mass | 274.7 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Sigma-Aldrich |

| Melting Point | 137-141 °C | ChemicalBook |

| Predicted pKa | 3.36 ± 0.36 | ChemBK |

| Predicted Density | 1.332 ± 0.06 g/cm³ | ChemicalBook |

Solubility Data

Currently, publicly available quantitative solubility data for 2-((4-Chlorophenyl)acetyl)benzoic acid in various solvents is limited. The available information is primarily qualitative.

| Solvent | Solubility | Source |

| Water | Limited solubility | --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | --INVALID-LINK-- |

| Methanol | Slightly soluble | --INVALID-LINK-- |

| General Organic Solvents | Generally soluble | --INVALID-LINK-- |

The limited aqueous solubility is expected for a molecule with a significant nonpolar surface area, while its slight solubility in polar aprotic and protic organic solvents like DMSO and methanol is consistent with its chemical structure containing both polar (carboxylic acid) and nonpolar (chlorophenyl and acetyl groups) moieties.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pharmaceutical sciences. The following are detailed methodologies for key experiments to quantitatively determine the solubility of 2-((4-Chlorophenyl)acetyl)benzoic acid.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of 2-((4-Chlorophenyl)acetyl)benzoic acid to a series of glass vials containing a known volume of the desired solvent (e.g., water, methanol, DMSO, phosphate buffer at various pH values). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the samples at a controlled temperature to pellet any suspended particles.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of 2-((4-Chlorophenyl)acetyl)benzoic acid in the supernatant can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Quantification: Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.

Shake-Flask Method Workflow

Potentiometric Titration for pKa and Aqueous Solubility

For ionizable compounds like 2-((4-Chlorophenyl)acetyl)benzoic acid, potentiometric titration is a valuable method to determine both the pKa and the intrinsic aqueous solubility.

Principle: The compound is titrated with a strong acid or base, and the pH of the solution is monitored. The pKa is determined from the titration curve, and the solubility can be calculated from the point of precipitation.

Detailed Protocol:

-

Sample Preparation: Prepare a solution of 2-((4-Chlorophenyl)acetyl)benzoic acid in a co-solvent system (e.g., water/methanol) if its aqueous solubility is very low.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis for pKa: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. A derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

-

Solubility Determination: To determine the intrinsic solubility, a supersaturated solution is created, and the pH is monitored as it equilibrates. The point at which the pH stabilizes after the addition of a known amount of acid or base can be used to calculate the concentration of the dissolved species and thus the solubility.

Potentiometric Titration Workflow

Potential Biological Activity and Signaling Pathways

While there is no direct evidence in the public domain detailing the specific biological activity of 2-((4-Chlorophenyl)acetyl)benzoic acid, its structural similarity to known anti-inflammatory agents and its status as an impurity of Azelastine suggest a potential for interaction with inflammatory pathways.

Azelastine exerts its effects through multiple mechanisms, including:

-

H1 Receptor Antagonism: Blocking the action of histamine.[1][2][3][4][5]

-

Mast Cell Stabilization: Preventing the release of histamine and other inflammatory mediators.[2][5]

-

Anti-inflammatory Effects: Inhibiting the production and release of leukotrienes and cytokines.[4]

A study on a structurally related compound, 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid, demonstrated potent anti-inflammatory activity by reducing paw edema and suppressing systemic levels of the pro-inflammatory cytokine TNF-α, while increasing the anti-inflammatory cytokine TGF-β1. This suggests a potential immunomodulatory mechanism.

Based on these indirect lines of evidence, a hypothetical signaling pathway through which 2-((4-Chlorophenyl)acetyl)benzoic acid might exert anti-inflammatory effects could involve the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of inflammatory cytokines.

Hypothetical Anti-inflammatory Signaling Pathway

It is critical to emphasize that this proposed pathway is speculative and requires experimental validation.

Conclusion

2-((4-Chlorophenyl)acetyl)benzoic acid is a compound of interest primarily due to its presence as an impurity in Azelastine. This guide has summarized its known physicochemical properties and highlighted the lack of quantitative solubility data, providing detailed experimental protocols to address this gap. While its specific biological activity is uncharacterized, its structural similarities to other compounds suggest a potential for anti-inflammatory effects, possibly through the modulation of NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the solubility profile and pharmacological activity of this compound, which will be invaluable for the optimization of drug synthesis and formulation in the pharmaceutical industry.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Azelastine - Wikipedia [en.wikipedia.org]

- 3. Azelastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]

- 5. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Chlorinated Phenylacetyl Moieties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chlorinated phenylacetyl moiety is a significant pharmacophore found in a variety of biologically active compounds, most notably in the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The introduction of chlorine atoms to the phenylacetyl scaffold profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth review of the biological activities associated with chlorinated phenylacetyl derivatives, with a primary focus on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. We present a compilation of quantitative data from various studies, detail key experimental protocols for assessing bioactivity, and illustrate associated cellular pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutic agents based on this versatile chemical scaffold.

Biological Activities of Chlorinated Phenylacetyl Derivatives

Compounds incorporating the chlorinated phenylacetyl moiety exhibit a broad spectrum of biological effects. The nature and position of the chlorine substituent on the phenyl ring are critical determinants of a compound's potency and selectivity.[1] Activities range from well-established anti-inflammatory effects to promising anticancer and specific enzyme-inhibiting actions.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of chlorinated phenylacetyl derivatives against a variety of human cancer cell lines.[2][3] The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.[4][5] Phenylacetamide derivatives, for example, have shown promise in controlling the growth and inducing cell death in cancer cells by stimulating both intrinsic and extrinsic apoptotic pathways.[4][5] The presence of a chlorine atom can significantly enhance cytotoxic properties.[3]

Table 1: Cytotoxic Activity (IC₅₀/GI₅₀) of Selected Chlorinated Phenylacetyl Derivatives

| Compound Class/Derivative | Specific Compound/Modification | Cancer Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Reference(s) |

|---|---|---|---|---|

| Phenylacetamide Derivatives | 3d derivative | MDA-MB-468, PC-12 | 0.6 ± 0.08 | [4][5] |

| 3c derivative | MCF-7 | 0.7 ± 0.08 | [4] | |

| 3d derivative | MCF-7 | 0.7 ± 0.4 | [4] | |

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Compound 2b (m-nitro substituent) | PC-3 (Prostate) | 52 | [6] |

| Compound 2c (p-nitro substituent) | PC-3 (Prostate) | 80 | [6] | |

| Compound 2c (p-nitro substituent) | MCF-7 (Breast) | 100 | [6] | |

| Isatin-Pyrazoline Conjugates | 5-bromo-1-{2-[5-(4-chlorophenyl)...]...} (1d) | Leukemia Subpanel | 0.69 - 3.35 | [7] |

| N-phenylacetyl Dihydropyrazoles | Compound 4a | SGC-7901 (Gastric) | 21.23 ± 0.99 | [8] |

| Compound 4a | Hep-G2 (Liver) | 29.43 ± 0.32 | [8] |

| | Compound 4a | PC-3 (Prostate) | 30.89 ± 1.07 |[8] |

Anti-inflammatory Activity

The phenylacetic acid scaffold is the foundation for a class of NSAIDs, with diclofenac being a prominent example.[9][10] The anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[10] Phenylacetic acid derivatives have also been identified as ligands for gamma-hydroxybutyric acid (GHB) binding sites in the brain, suggesting alternative mechanisms that may contribute to their overall pharmacological profile.[9]

Enzyme Inhibition

Chlorinated phenylacetyl derivatives have been shown to inhibit various enzymes, a property central to their therapeutic effects.

-

Topoisomerase Inhibition: Certain chlorinated compounds have been assessed for their topoisomerase inhibitory activity as a potential anticancer mechanism.[3]

-

Cholinesterase Inhibition: Chlorinated sulfonamides, which can be structurally related to phenylacetyl derivatives, have exhibited strong inhibitory activity against butyrylcholinesterase (BChE), suggesting potential applications in managing Alzheimer's disease.[11]

-

Telomerase Inhibition: N-phenylacetyl dihydropyrazole derivatives have been synthesized and identified as potential telomerase inhibitors, with one compound showing an IC₅₀ value of 4.0 ± 0.32 µM.[8]

Mechanisms of Action

The biological effects of chlorinated phenylacetyl moieties are mediated through the modulation of specific cellular signaling pathways. A predominant mechanism, particularly in anticancer activity, is the induction of programmed cell death, or apoptosis.

Induction of Apoptosis

Studies on phenylacetamide derivatives reveal that they can trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, alongside the Bcl-2 protein, and increasing the activity of caspase 3.[4][5] Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of caspases 3, 8, and 9 has been observed in cancer cell lines treated with N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, indicating the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Caption: Intrinsic and extrinsic apoptosis pathways activated by derivatives.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of chlorinated phenylacetyl derivatives and their biological activity is a critical area of study for drug design.[12][13] Key insights reveal that both the position and the electronic nature of substituents on the phenyl ring significantly influence efficacy.

-

Position of Chlorine: For cytotoxic activity, the position of the chlorine atom (ortho, meta, or para) on the phenyl ring can drastically alter the compound's potency.[3]

-

Electron-Withdrawing Groups: The presence of potent electron-withdrawing groups, such as a nitro group (NO₂), in addition to chlorine, has been shown to enhance cytotoxic effects against certain cancer cell lines.[4][6]

-

Scaffold Modifications: Derivatization of the acetyl moiety, for instance, by creating hydrazides or incorporating heterocyclic rings like pyrazole or triazole, is a common strategy to modulate the biological activity profile, leading to enhanced antimicrobial, anticonvulsant, or anticancer effects.[14][15]

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Experimental Protocols

Reproducible and validated methodologies are essential for evaluating the biological activity of novel compounds.[14] Below are detailed protocols for common assays used in the assessment of chlorinated phenylacetyl derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][4]

1. Cell Seeding:

- Culture human cancer cells (e.g., MCF-7, MDA-MB-468) in appropriate growth medium.

- Trypsinize and count the cells. Seed the cells into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

- Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

2. Compound Treatment:

- Prepare stock solutions of the chlorinated phenylacetyl test compounds in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

- Create a series of dilutions of the test compounds in fresh culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

- Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO alone as a negative control.

- Incubate the plates for a specified period, typically 48 or 72 hours.[4][14]

3. MTT Addition and Incubation:

- After the incubation period, add 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

- Incubate the plates for an additional 3 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.[4]

4. Formazan Solubilization and Absorbance Measurement:

- Carefully remove the medium from the wells.

- Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]

- Gently shake the plates for 10-15 minutes to ensure complete dissolution.

- Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.

5. Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the control (DMSO-treated) cells.

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

General Enzyme Inhibition Assay

Enzyme assays are fundamental to drug discovery and are used to measure the ability of a compound to reduce the activity of a target enzyme.[16][17] The specific protocol varies depending on the enzyme and substrate, but the general principles are consistent.[18]

1. Preparation of Reagents:

- Prepare a buffer solution appropriate for the target enzyme to maintain a stable pH (e.g., phosphate buffer, pH 7.4).[18]

- Prepare a solution of the purified target enzyme at a known concentration.

- Prepare a solution of the enzyme's specific substrate.

- Dissolve the inhibitor (chlorinated phenylacetyl derivative) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, then prepare serial dilutions.[18]

2. Assay Procedure (e.g., in a 96-well plate):

- To each well, add the assay buffer.

- Add a specific volume of the inhibitor solution at various concentrations. Include a control well with solvent only.

- Add the enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.[18]

3. Reaction Initiation and Monitoring:

- Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.[18]

- Monitor the reaction by measuring the rate of substrate consumption or product formation over time. This is often done using a spectrophotometer or fluorometer to detect a change in absorbance or fluorescence.[19][20] The measurement can be continuous (kinetic mode) or at a single endpoint after a fixed time.

4. Data Analysis:

- Determine the initial reaction velocity (V₀) for each inhibitor concentration.

- Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

- Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

The chlorinated phenylacetyl moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its incorporation into molecular structures has yielded compounds with significant anti-inflammatory, anticancer, and specific enzyme-inhibiting properties. Structure-activity relationship studies consistently underscore the critical role of the chlorine substituent's position and the overall electronic environment of the phenyl ring in dictating therapeutic potency and selectivity. The primary mechanisms of action, particularly for anticancer effects, involve the targeted induction of apoptosis through well-defined signaling cascades. As researchers continue to explore modifications of this scaffold, the detailed experimental protocols and quantitative data summarized in this guide provide a valuable framework for the rational design and development of next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. amsbio.com [amsbio.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. superchemistryclasses.com [superchemistryclasses.com]

- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzyme assay - Wikipedia [en.wikipedia.org]

The Historical Trajectory of Benzoic Acid Derivatives in Pharmaceuticals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context of benzoic acid derivatives, tracing their evolution from ancient remedies to foundational pharmaceuticals. This document provides a comprehensive overview of key derivatives, their synthesis, mechanisms of action, and quantitative data to support further research and development.

From Willow Bark to Wonder Drug: The Saga of Salicylates

The story of benzoic acid derivatives in medicine begins with salicylic acid, a compound with roots in ancient history. For millennia, willow bark, a natural source of the precursor to salicylic acid, was used to treat pain and fever.[1] It wasn't until the 19th century that chemists began to isolate and understand its active component.

The major breakthrough came in 1897 when Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, later named Aspirin.[2] This modification significantly reduced the gastric irritation associated with salicylic acid, making it a much more tolerable and effective medication.

Data Presentation: Salicylates

| Compound | Discovery/Synthesis | Key Therapeutic Use(s) | Melting Point (°C) | Acute Oral LD50 (Rat) |

| Salicylic Acid | Isolated by Raffaele Piria (1838) | Topical acne treatment, wart removal | 158-161 | 891 mg/kg |

| Acetylsalicylic Acid (Aspirin) | Synthesized by Felix Hoffmann (1897) | Analgesic, anti-inflammatory, antipyretic, antiplatelet | 135-136[3] | 1500 mg/kg[4] |

Experimental Protocols: Synthesis and Analysis of Aspirin

Synthesis of Acetylsalicylic Acid (Aspirin):

This protocol is a standard laboratory procedure for the synthesis of aspirin.

Materials:

-

Salicylic acid (2-hydroxybenzoic acid)

-

Acetic anhydride

-

Concentrated sulfuric acid or 85% phosphoric acid (catalyst)

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Water bath

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.[5]

-

In a fume hood, carefully add 5 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric acid.[5]

-

Gently swirl the flask to dissolve the salicylic acid.

-

Heat the flask in a water bath at 70-80°C for 15 minutes.[6]

-

Allow the flask to cool to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod.

-

Once crystallization has begun, place the flask in an ice bath to complete the process.

-

Add 50 mL of cold deionized water to the flask.

-

Collect the aspirin crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Allow the crystals to dry completely.

Purity Analysis: Ferric Chloride Test

This test is used to detect the presence of unreacted salicylic acid, which contains a phenolic hydroxyl group that gives a positive result.

Procedure:

-

Dissolve a few crystals of the synthesized aspirin in ethanol in a test tube.

-

In a separate test tube, dissolve a small amount of salicylic acid in ethanol as a positive control.

-

Add a few drops of 1% ferric chloride solution to each test tube.

-

A purple color indicates the presence of salicylic acid.[7][8] A yellow color indicates a pure sample of aspirin.[7]

Purity Analysis: Melting Point Determination

The purity of the synthesized aspirin can be assessed by measuring its melting point. A pure substance will have a sharp melting point close to the literature value.

Procedure:

-

Place a small amount of the dry, synthesized aspirin into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and record the temperature at which the solid begins to melt and the temperature at which it completely liquefies.

-

Pure aspirin has a melting point of 135-136°C.[3] Impurities will lower and broaden the melting point range.[9]

Mandatory Visualization: Aspirin's Mechanism of Action

Caption: Aspirin irreversibly inhibits COX enzymes.

The Dawn of Local Anesthesia: From Cocaine to Procaine

The development of local anesthetics is a fascinating example of rational drug design, driven by the need to find a safer alternative to cocaine. While effective, cocaine's addictive properties and systemic toxicity were significant drawbacks.[10]

In 1905, German chemist Alfred Einhorn synthesized procaine, which he named Novocain.[10] Einhorn's design was based on the structure of cocaine but eliminated the components responsible for its undesirable effects. Procaine became the first widely used synthetic local anesthetic, revolutionizing dentistry and minor surgery.[10]

Data Presentation: Early Local Anesthetics

| Compound | Chemical Class | Onset of Action | Duration of Action (without vasoconstrictor) | Acute IV LD50 (mice) |

| Cocaine | Ester (natural) | 2-5 minutes | 20-30 minutes | 17.5 mg/kg |

| Procaine | Ester (synthetic) | 5-10 minutes[11] | 15-30 minutes[11] | 45 mg/kg |

| Lidocaine | Amide (synthetic) | < 2 minutes | 30-60 minutes | 29 mg/kg[12] |

Experimental Protocols: Synthesis of Procaine

This multi-step synthesis involves the esterification of p-nitrobenzoic acid followed by the reduction of the nitro group.

Materials:

-

p-Nitrobenzoic acid

-

2-Diethylaminoethanol

-

Sulfuric acid (catalyst)

-

Toluene

-

Sodium carbonate

-

Hydrogen gas

-

Palladium on carbon (catalyst)

-

Ethanol

-

Hydrochloric acid

Procedure: Step 1: Synthesis of 2-Diethylaminoethyl p-nitrobenzoate

-

In a round-bottom flask, combine p-nitrobenzoic acid, 2-diethylaminoethanol, and a catalytic amount of sulfuric acid in toluene.

-

Heat the mixture under reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Once the reaction is complete, cool the mixture and wash it with a sodium carbonate solution to neutralize the acid.

-

Separate the organic layer and remove the toluene under reduced pressure to yield the crude ester.

Step 2: Reduction of the Nitro Group to Form Procaine

-

Dissolve the 2-diethylaminoethyl p-nitrobenzoate in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon.

-

Pressurize the vessel with hydrogen gas and agitate the mixture until the theoretical amount of hydrogen is consumed.

-

Filter the mixture to remove the catalyst.

-

Evaporate the ethanol to obtain the procaine base.

Step 3: Formation of Procaine Hydrochloride

-

Dissolve the procaine base in ethanol.

-

Cool the solution in an ice bath and add a calculated amount of concentrated hydrochloric acid to precipitate the procaine hydrochloride salt.

-

Collect the salt by filtration and recrystallize from ethanol to purify.

Mandatory Visualization: Local Anesthetic Mechanism and Structural Evolution

Caption: Procaine blocks nerve impulses by blocking sodium channels.

Caption: Rational drug design led to the safer anesthetic, procaine.

The Sulfa Drug Revolution: A New Era of Antibacterials

The discovery of sulfonamides in the 1930s marked a pivotal moment in the history of medicine. It began with the investigation of prontosil, a red dye, which was found to have antibacterial properties.[13] French researchers later discovered that prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide, a derivative of p-aminobenzoic acid.[13]

This discovery ushered in the era of antibacterial chemotherapy and led to the development of a wide range of sulfa drugs, which were instrumental in treating bacterial infections before the widespread availability of penicillin.[5]

Data Presentation: Early Sulfonamides

| Compound | Year of Discovery | Key Therapeutic Use(s) | Half-life (hours) |

| Prontosil (prodrug) | 1932 | Streptococcal infections | N/A (metabolized) |

| Sulfanilamide | 1936 (active metabolite identified) | General bacterial infections | ~7 |

| Sulfapyridine | 1938 | Pneumonia | ~10 |

| Sulfathiazole | ~1940 | Wound infections in WWII | ~3 |

| Sulfamethoxazole | ~1961 | Urinary tract infections (often with trimethoprim) | 9-11 |

Experimental Protocols: Synthesis of Sulfanilamide

This synthesis is a classic example of electrophilic aromatic substitution on an activated benzene ring.

Materials:

-

Acetanilide

-

Chlorosulfonic acid

-

Ammonium hydroxide

-

Hydrochloric acid

Procedure: Step 1: Chlorosulfonation of Acetanilide

-

In a fume hood, carefully add acetanilide in portions to an excess of chlorosulfonic acid at a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

-

Pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

-

Filter the solid product and wash it with cold water.

Step 2: Amination

-

Add the crude p-acetamidobenzenesulfonyl chloride to an excess of concentrated ammonium hydroxide.

-

Heat the mixture to complete the reaction.

-

Cool the mixture and collect the precipitated p-acetamidobenzenesulfonamide by filtration.

Step 3: Hydrolysis

-

Heat the p-acetamidobenzenesulfonamide with dilute hydrochloric acid to hydrolyze the acetamido group.

-

Cool the solution and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the sulfanilamide.

-

Collect the sulfanilamide by filtration and recrystallize from hot water.

Mandatory Visualization: Sulfonamide Mechanism of Action

Caption: Sulfonamides inhibit bacterial folate synthesis.

Preserving Progress: Parabens in Pharmaceuticals

The esters of p-hydroxybenzoic acid, commonly known as parabens, have a long history of use as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products. Their effectiveness against a broad spectrum of fungi and bacteria, coupled with their low cost and stability, led to their widespread adoption.

The antimicrobial activity of parabens generally increases with the length of the alkyl chain. However, this is often accompanied by a decrease in water solubility. Therefore, combinations of different parabens are often used to achieve a broad spectrum of activity.

Data Presentation: Antifungal Activity of Parabens

| Paraben | Chemical Name | Minimum Inhibitory Concentration (MIC) vs. C. albicans (%) | Minimum Inhibitory Concentration (MIC) vs. A. niger (%) | Elimination Half-life (Humans, dermal) (hours)[14] |

| Methylparaben | Methyl p-hydroxybenzoate | 0.1 - 0.2 | 0.05 - 0.1 | 12.2[14] |

| Ethylparaben | Ethyl p-hydroxybenzoate | 0.05 - 0.1 | 0.025 - 0.05 | 12.0[14] |

| Propylparaben | Propyl p-hydroxybenzoate | 0.025 - 0.05 | 0.0125 - 0.025 | 9.3[14] |

| Butylparaben | Butyl p-hydroxybenzoate | 0.0125 - 0.025 | 0.006 - 0.0125 | Not readily available |

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols: Synthesis of Methylparaben

This synthesis is another example of a Fischer esterification reaction.

Materials:

-

p-Hydroxybenzoic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)